3-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-1-(3-METHYLBENZOYL)UREA
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Overview
Description
3-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-1-(3-METHYLBENZOYL)UREA is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-1-(3-METHYLBENZOYL)UREA typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring:
Attachment of the phenyl ring: This step involves a Suzuki-Miyaura coupling reaction, where the pyrazole ring is coupled with a phenylboronic acid derivative.
Formation of the urea linkage: The final step involves the reaction of the resulting intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-1-(3-METHYLBENZOYL)UREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-1-(3-METHYLBENZOYL)UREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-1-(3-METHYLBENZOYL)UREA involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- **3-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-1-(3-CHLOROBENZOYL)UREA
- **3-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-1-(3-FLUOROBENZOYL)UREA
Uniqueness
The unique combination of a trifluoromethyl group and a pyrazole ring in 3-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-1-(3-METHYLBENZOYL)UREA provides it with distinct chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in drug development and material science.
Properties
IUPAC Name |
3-methyl-N-[[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c1-12-4-3-5-14(10-12)18(28)25-19(29)24-15-6-8-16(9-7-15)27-17(20(21,22)23)11-13(2)26-27/h3-11H,1-2H3,(H2,24,25,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKMKKIJOQKRCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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